molecular formula C8H14N2O2 B596251 Azetidin-3-yl(morpholino)methanone CAS No. 1316225-39-4

Azetidin-3-yl(morpholino)methanone

Cat. No. B596251
M. Wt: 170.212
InChI Key: BMMPKTKNBPAPBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Azetidin-3-yl(morpholino)methanone and similar compounds has been described in scientific literature. For instance, a simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings was described . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Molecular Structure Analysis

The molecular structure of Azetidin-3-yl(morpholino)methanone is characterized by the presence of an azetidine ring, which is a four-membered saturated heterocycle containing one nitrogen atom . The compound also contains a morpholine moiety, which is a six-membered ring containing one nitrogen and one oxygen atom .


Chemical Reactions Analysis

Azetidin-3-yl(morpholino)methanone and similar compounds can undergo a variety of chemical reactions. For example, the synthesis of new azetidine and oxetane amino acid derivatives through Aza-Michael addition of NH-heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates has been reported . The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Scientific Research Applications

Antioxidative and Anti-inflammatory Properties

  • A study on a new morpholine alkaloid isolated from the red seaweed Gracilaria opuntia showed significant antioxidative and anti-inflammatory activities. This compound demonstrated better selectivity and greater inhibitory activities against cyclooxygenase-2 and 5-lipoxygenase than some non-steroidal anti-inflammatory drugs, suggesting potential therapeutic applications in inflammation and oxidative stress-related conditions (Makkar & Chakraborty, 2018).

Synthesis and Structural Analysis

  • Research on the stereoselective synthesis of differentially protected morpholines, starting from chiral epoxides, has been conducted. This study is significant for understanding the synthesis process and potential applications of morpholine derivatives in various fields, including pharmaceuticals (Marlin, 2017).
  • The synthesis and crystal structure analysis of various morpholine derivatives have been conducted, revealing insights into their molecular structure and potential applications in drug design and development. For instance, the study of a novel bioactive heterocycle (morpholino)methanone compound highlights its structural characteristics and potential biological activities (Prasad et al., 2018).

Pharmaceutical Applications

  • Research into the synthesis of morpholine derivatives for use in pharmaceuticals, such as the development of a key intermediate for Edivoxetine·HCl, a medication used in the treatment of disorders like depression, has been reported. This research includes process optimization and life cycle analysis (Kopach et al., 2015).
  • Studies on the synthesis of morpholine analogues and their potential as inhibitors of specific enzymes or receptors, such as the type 5 17-β-hydroxysteroid dehydrogenase, have been explored. This research provides valuable insights for drug discovery in hormone-related cancers and other conditions (Flanagan et al., 2014).

properties

IUPAC Name

azetidin-3-yl(morpholin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c11-8(7-5-9-6-7)10-1-3-12-4-2-10/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMPKTKNBPAPBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20734835
Record name (Azetidin-3-yl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidin-3-yl(morpholino)methanone

CAS RN

1316225-39-4
Record name (Azetidin-3-yl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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